![molecular formula C21H20N4OS B2565018 4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 897476-40-3](/img/structure/B2565018.png)
4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide, a similar compound, has been reported . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2-yl group, a piperazine-1-carbonyl group, and an ethylbenzene group.Scientific Research Applications
Antitumor and Cytotoxic Activity
EBP has been investigated for its antitumor and cytotoxic properties. In a study by Gulsory and Guzeldemirci (2007), a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides (a derivative of EBP) demonstrated potent effects on prostate cancer cells . Further research in this area could explore its potential as an anticancer drug.
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the literature, a similar compound, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide, has been shown to possess significant nNOS inhibiting activity and neuroprotecting potential in a 6-OHDA-induced unilaterally lesioned rat model of Parkinson’s disease .
Future Directions
The compound N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide has shown significant nNOS inhibiting activity and neuroprotecting potential in a 6-OHDA-induced unilaterally lesioned rat model of Parkinson’s disease . More work will be required to establish the role of similar compounds in the therapy of Parkinson’s disease and other neurodegenerative disorders .
properties
IUPAC Name |
4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-2-16-4-3-5-18-19(16)23-21(27-18)25-12-10-24(11-13-25)20(26)17-8-6-15(14-22)7-9-17/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVTYBPHPNYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
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